molecular formula C8H9BrO2 B13664116 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Cat. No.: B13664116
M. Wt: 217.06 g/mol
InChI Key: YAAJAEFPXPWFLD-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methyl-2-furyl)-1-propanone is a brominated ketone derivative featuring a furan ring substituted with a methyl group at the 5-position and a brominated propanone moiety at the 2-position. This compound is structurally significant due to its reactive α-bromo ketone group, which facilitates nucleophilic substitutions and cyclization reactions, making it valuable in synthetic organic chemistry for constructing heterocyclic frameworks .

Applications of related brominated furan derivatives include roles as intermediates in pharmaceuticals, agrochemicals, and UV initiators .

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-1-(5-methylfuran-2-yl)propan-1-one

InChI

InChI=1S/C8H9BrO2/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4,6H,1-2H3

InChI Key

YAAJAEFPXPWFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(C)Br

Origin of Product

United States

Preparation Methods

Bromination of 5-Methyl-2(5H)-furanone

One of the most direct approaches involves bromination of 5-methyl-2(5H)-furanone (compound 14 in literature) to yield 3-bromo-5-methyl-2(5H)-furanone (compound 15), which can be further converted to the target compound. This method was reported by de Echagüen and Ortuño, who used bromine in carbon tetrachloride (CCl4) as the solvent to achieve selective bromination (Scheme 5 in). The reaction conditions typically include:

  • Bromine addition at low temperature
  • Use of non-polar solvents such as CCl4 or diethyl ether (Et2O)
  • Subsequent base-mediated dehydrobromination (e.g., triethylamine)

This approach yields brominated furanones in moderate to good yields (~47-65%) depending on conditions.

Alternative Bromination and Debromination Sequence

A more complex synthetic route involves a bromination/debromination sequence starting from 3-methyl-2-thienyl derivatives, which are structurally related heterocycles. For instance, bromination of 3-methyl-2-thiophenecarboxylic acid derivatives followed by zinc dust-mediated reductive debromination can yield selectively brominated intermediates useful for further functionalization (). Although this is for thiophene analogs, similar strategies can be adapted for furan derivatives.

One-Pot Photooxidation and Bromination

Another innovative method involves the photooxidation of furfural derivatives to 5-hydroxy-2(5H)-furanone, followed by acetylation and bromination steps. For example, Rose Bengal-sensitized photooxidation of furfural yields 5-hydroxy-2(5H)-furanone, which upon acetylation and bromination/dehydrobromination leads to brominated furanone derivatives (, Scheme 3). This multi-step protocol achieves good yields and high regioselectivity.

Direct Bromination of 1-(5-Methyl-2-furyl)-2-propanone

Although less commonly reported, direct bromination of 1-(5-methyl-2-furyl)-2-propanone at the alpha-position adjacent to the ketone is a plausible route. This involves treatment with bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or side reactions. The alpha-bromo ketone thus formed is the desired 2-bromo-1-(5-methyl-2-furyl)-1-propanone.

Data Table Summarizing Key Preparation Methods

Method No. Starting Material Reagents & Conditions Yield (%) Notes Reference
1 5-Methyl-2(5H)-furanone Br2 in CCl4, low temp; then Et3N for dehydrobromination ~47-65 Selective bromination at 3-position
2 Furfural Rose Bengal, O2 photooxidation; acetylation; Br2 addition; pyridine dehydrobromination 65 Multi-step, high regioselectivity
3 1-(5-Methyl-2-furyl)-2-propanone Br2 or NBS, controlled temp, inert solvent Not specified Direct alpha-bromination, requires careful control Inferred
4 3-Methyl-2-thiophenecarboxylic acid (analog) Br2 in AcOH, Zn dust reductive debromination High Thiophene analog; method adaptable to furan derivatives

Research Discoveries and Insights

  • Regioselectivity: Bromination of furanone derivatives is highly regioselective, favoring positions adjacent to the ketone and methyl substituents due to electronic and steric effects ().

  • Solvent Effects: Use of non-polar solvents like CCl4 or Et2O is critical to control the bromination reaction and prevent overbromination or ring degradation ().

  • Photooxidation Routes: Photooxidation of furfural derivatives offers an environmentally friendly and efficient route to hydroxylated furanones, which serve as versatile intermediates for bromination ().

  • Adaptability of Thiophene Methods: Techniques developed for halogenated thiophene derivatives, such as bromination/debromination sequences, provide valuable insights and potential synthetic pathways for related furan compounds ().

  • Scale-Up Potential: Multi-gram scale preparations have been reported using these methods, indicating their practical utility in research and industrial settings ().

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methyl-2-furyl)-1-propanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation: Products include carboxylic acids or other oxidized forms.

    Reduction: Products include alcohols derived from the reduction of the ketone group.

Scientific Research Applications

2-Bromo-1-(5-methyl-2-furyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Based Brominated Ketones

  • Applications: Used to synthesize oxime derivatives and quinolone-based pharmaceuticals . Data: Yields for oxime derivatives (e.g., 5a-f) range from 70–85% under mild conditions .
  • 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS 1432681-76-9) Structure: Benzofuran core instead of furan, with a bromine at the 5-position and methyl groups on the benzofuran and propanone. Applications: Intermediate in high-value pharmaceutical synthesis .

Aromatic Brominated Ketones

  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

    • Structure : Chalcone derivative with bromine at the α-position and phenyl substituents.
    • Crystallography : Exhibits planar geometry, facilitating π-π stacking in solid-state applications .
    • Synthesis : Prepared via Claisen-Schmidt condensation, with crystal structures validated by X-ray diffraction .
  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

    • Structure : Methylsulfanyl-phenyl group instead of furyl.
    • Applications : Key intermediate for UV initiators; the electron-rich sulfur atom enhances photoactivity .
    • Data : Synthesized via Friedel-Crafts acylation followed by bromination (yield ~85%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1-(5-methyl-2-furyl)-1-propanone?

  • Methodological Answer : The synthesis typically involves bromination of a pre-formed ketone or Friedel-Crafts acylation of 5-methylfuran derivatives. For example:

Bromination : Reacting 1-(5-methyl-2-furyl)-1-propanone with brominating agents (e.g., N-bromosuccinimide) under controlled conditions.

Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄) to minimize side reactions .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS to ensure intermediate stability.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution and furyl ring integrity (e.g., δ ~6.2 ppm for furyl protons) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, resolving ambiguities in stereochemistry .

Q. How can researchers purify this compound effectively?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1) to separate brominated byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • Purity Validation : Confirm via HPLC (≥95% purity) and elemental analysis .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Conduct solubility tests at varying temperatures .
  • Stability : Store at –20°C in amber vials to prevent photodegradation. Monitor decomposition via UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts efficiency.
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reactant stoichiometry .
  • Table : Comparison of catalysts and yields:
CatalystTemperature (°C)Yield (%)Purity (%)
AlCl₃256892
FeCl₃405588
NBS07295

Q. How should researchers address contradictory crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL for high-resolution data (R-factor < 0.05) and validate via residual density maps .
  • Twinned Crystals : Apply TwinRotMat or PLATON to resolve overlapping reflections .
  • Case Study : Discrepancies in bond lengths (C-Br: 1.89 Å vs. 1.92 Å) may arise from thermal motion; apply anisotropic displacement parameters .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic substitution sites .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .
  • Reactivity Trends : Compare frontier orbitals (HOMO/LUMO) with analogs to explain bromine’s electronic effects .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics .
  • Controls : Include positive inhibitors (e.g., ketoconazole) and blank reactions to account for solvent interference.
  • Data Analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with triplicate runs .

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